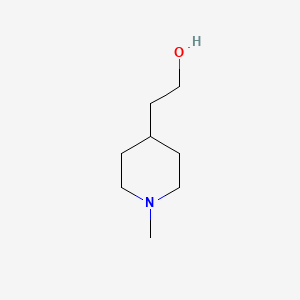

2-(1-Methylpiperidin-4-yl)ethanol

Description

Significance of Piperidine (B6355638) Derivatives in Chemical and Biological Research

The piperidine motif is a ubiquitous structural feature found in a wide array of natural products and synthetic pharmaceuticals. Its prevalence stems from the conformational flexibility of the six-membered ring and its ability to present substituents in well-defined three-dimensional orientations, which is crucial for specific interactions with biological targets.

Piperidine derivatives have been shown to exhibit a broad spectrum of biological activities, making them a cornerstone in drug discovery. Research has demonstrated their potential in developing treatments for a variety of conditions. The versatility of the piperidine scaffold allows for extensive chemical modification, enabling chemists to fine-tune the pharmacological properties of molecules to enhance efficacy and selectivity.

Overview of Research Trajectories for 2-(1-Methylpiperidin-4-yl)ethanol

The primary research trajectory for this compound is its application as a synthetic intermediate in the development of novel, biologically active compounds. Its bifunctional nature, possessing both a tertiary amine and a primary alcohol, allows for a variety of chemical transformations.

A significant area of investigation involves the use of the this compound scaffold in the synthesis of compounds targeting the central nervous system. For instance, derivatives of this molecule are integral to the creation of potent and selective serotonin (B10506) receptor ligands. Specifically, the core structure is found in molecules designed as 5-HT2A receptor inverse agonists, which have potential applications in the treatment of neuropsychiatric disorders. nih.gov Research in this area focuses on how modifications to the piperidine and ethanol (B145695) moieties influence receptor binding affinity and functional activity.

Furthermore, patent literature reveals the use of closely related structures, such as (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, in the synthesis of 5-HT1F agonists for potential therapeutic use. google.com This highlights the role of the 1-methylpiperidin-4-yl core, derivable from this compound, as a key pharmacophore in this class of compounds. The research aims to develop selective agonists that can offer new therapeutic options.

Research Objectives and Scope within Piperidine Chemistry

The study of this compound and its derivatives falls within the broader objectives of piperidine chemistry, which include:

Synthesis of Novel Compounds: A primary goal is the development of efficient and versatile synthetic routes to new piperidine-containing molecules. This includes the elaboration of existing scaffolds like this compound to create libraries of related compounds for biological screening.

Exploration of Structure-Activity Relationships (SAR): Researchers aim to understand how specific structural modifications to the piperidine ring and its substituents affect the biological activity of the molecule. For compounds derived from this compound, this involves investigating the impact of changes to the ethanol side chain or the N-methyl group on target affinity and selectivity.

Development of Therapeutic Agents: A major objective is the identification and optimization of lead compounds for the development of new drugs. The research involving this compound-based structures targeting serotonin receptors is a clear example of this objective in action. nih.govgoogle.com

The scope of this research is largely confined to the laboratory setting, focusing on chemical synthesis, in vitro assays, and preclinical evaluation. The findings from these studies provide the fundamental knowledge base necessary for the potential future development of new medicines.

Advanced Synthetic Routes to this compound

The synthesis of this compound and other piperidine derivatives can be achieved through various modern organic chemistry strategies. These methods aim to construct the piperidine framework and introduce the desired functional groups with high efficiency and selectivity.

Reductive amination is a powerful and versatile method for the formation of C-N bonds, making it a cornerstone in the synthesis of piperidine derivatives. researchgate.net This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. youtube.com This process can be performed in a stepwise manner or as a one-pot procedure. youtube.com

The synthesis of piperidine scaffolds often utilizes a double reductive amination (DRA) approach on dicarbonyl compounds, providing a direct route to the piperidine skeleton. chim.it Various reducing agents can be employed, including hydrogen with a metal catalyst (e.g., Pd/C), or hydride reagents such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.netresearchgate.net The choice of reducing agent is crucial; for instance, sodium cyanoborohydride is often preferred for one-pot reactions as it is less likely to reduce the initial ketone or aldehyde. youtube.com

In the context of synthesizing substituted piperidines, reductive amination can be used to introduce substituents at various positions. For example, 4-methylpiperidine (B120128) can be synthesized and then further functionalized to yield this compound.

Table 1: Comparison of Reducing Agents in Reductive Amination

| Reducing Agent | Advantages | Disadvantages |

| H₂/Pd/C | High efficiency, clean byproducts. | Requires specialized equipment for handling hydrogen gas. May reduce other functional groups. |

| NaBH₄ | Inexpensive, easy to handle. | Can reduce aldehydes and ketones directly, requiring a two-step process. |

| NaBH₃CN | Selective for imines over carbonyls, allowing for one-pot reactions. youtube.com | Toxic cyanide byproduct. |

| NaBH(OAc)₃ | Mild, selective, and less toxic than NaBH₃CN. libretexts.org | More expensive. |

Nucleophilic substitution is a fundamental reaction for the functionalization of piperidine rings. A common strategy for synthesizing this compound involves the reaction of 4-methylpiperidine with a two-carbon electrophile bearing a leaving group. For example, 4-methylpiperidine can act as a nucleophile, attacking an ethylene (B1197577) oxide ring in a ring-opening reaction. This reaction is typically catalyzed by a strong base and requires careful temperature control to prevent unwanted polymerization.

Alternatively, a halogenated ethanol derivative can be reacted with 4-methylpiperidine. In a typical procedure, a mixture of the halogenated ethyl alcohol and 4-methylpiperidine is heated in a polar aprotic solvent like dimethylformamide (DMF). The reaction is followed by a standard workup involving extraction and purification by column chromatography to isolate the final product. The choice of the leaving group on the ethyl chain (e.g., bromide, iodide, or a sulfonate ester like tosylate) is critical for the reaction's success.

The Mitsunobu reaction is another powerful method for nucleophilic substitution, allowing for the conversion of a primary or secondary alcohol to a variety of functional groups in a single step. google.com This reaction involves an alcohol, a nucleophile, an azodicarboxylate (like DEAD or DIAD), and a phosphine (B1218219) (typically triphenylphosphine). google.com

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. dtu.dkresearchgate.netrsc.org Reactions such as the Suzuki-Miyaura, Heck, Stille, Hiyama, and Sonogashira couplings, often employing palladium catalysts, are widely used to create complex molecular architectures. mdpi.com

In the synthesis of piperidine derivatives, these methods allow for the introduction of aryl, alkenyl, and other groups onto the piperidine ring. For instance, the Suzuki-Miyaura coupling can be used to attach an aryl group to the 4-position of a piperidine ring. organic-chemistry.org This often involves the preparation of an organoborane derivative of the piperidine, which is then coupled with an aryl halide in the presence of a palladium catalyst and a base. organic-chemistry.org

Ruthenium-catalyzed couplings have also been developed for the regio- and stereoselective synthesis of piperidine derivatives. rsc.org Furthermore, rhodium-catalyzed C-H functionalization offers a direct way to introduce substituents at specific positions of the piperidine ring, with the site-selectivity often controlled by the choice of catalyst and protecting groups on the nitrogen atom. nih.govnih.gov

Table 2: Examples of Transition-Metal-Catalyzed Reactions in Piperidine Synthesis

| Reaction Name | Catalyst/Reagents | Bond Formed | Reference |

| Suzuki-Miyaura Coupling | PdCl₂(dppf), K₃PO₄ | C(sp²) - C(sp³) | organic-chemistry.org |

| Ruthenium-Catalyzed Coupling | [Cp*Ru(NCCH₃)₃]PF₆ | C-C, C-N | rsc.org |

| Rhodium-Catalyzed C-H Functionalization | Rh₂(OAc)₄, dirhodium catalysts | C-C | nih.govnih.gov |

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. fu-berlin.de MCRs are characterized by their high atom economy, step economy, and operational simplicity, making them attractive for generating molecular diversity. fu-berlin.de Well-known MCRs include the Strecker, Mannich, Biginelli, and Ugi reactions. nih.govmdpi.com

While a specific multi-component reaction for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to construct the piperidine scaffold in a convergent manner. For instance, a one-pot synthesis could be designed to combine the necessary fragments to build the substituted piperidine ring, followed by functional group manipulation to yield the target molecule.

One-pot syntheses, which may or may not be true MCRs, are also valuable for improving efficiency by avoiding the isolation and purification of intermediates. researchgate.net For example, a sequential Suzuki-Miyaura coupling followed by hydrogenation can be carried out in a single pot under mild conditions to produce functionalized piperidines. nih.gov

The synthesis of chiral piperidine derivatives with high enantiomeric purity is of significant interest due to their prevalence in biologically active molecules. nih.gov Stereoselective synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool.

Asymmetric hydrogenation of pyridinium (B92312) salts using iridium or rhodium catalysts with chiral ligands is an effective method for producing enantioenriched piperidines. nih.gov For instance, Ir-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts can achieve high levels of enantioselectivity. nih.gov

Another approach involves the diastereoselective functionalization of a pre-existing chiral piperidine scaffold. For example, metal triflate-catalyzed nucleophilic substitution reactions of 2-acyloxypiperidines can proceed with high diastereoselectivity, which is influenced by the nature of the substrate. acs.org Enantiomeric enrichment of a racemic or enantioenriched mixture can often be achieved through classical resolution or by recrystallization of diastereomeric salts. nih.gov

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions and waste. This involves systematically varying parameters such as solvent, temperature, catalyst loading, and reaction time. researchgate.net

In the context of synthesizing this compound and its precursors, several factors can be optimized. For reductive amination, the choice of solvent can significantly impact the reaction rate and selectivity. For instance, using toluene (B28343) as a solvent can be advantageous as it forms an azeotrope with ethanol, which can be removed by distillation to drive the reaction to completion. researchgate.net

For transition-metal-catalyzed reactions, the ligand on the metal center plays a critical role in determining the catalyst's activity and selectivity. Screening a library of ligands is a common strategy for identifying the optimal catalyst system. Additionally, the choice of base, solvent, and temperature must be carefully considered to achieve high yields in cross-coupling reactions. organic-chemistry.org In solid-phase synthesis, optimization involves selecting the appropriate resin, linker, and cleavage conditions to ensure efficient synthesis and recovery of the target molecule. nih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(1-methylpiperidin-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-9-5-2-8(3-6-9)4-7-10/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPXRIFFCBCWEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572747 | |

| Record name | 2-(1-Methylpiperidin-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21156-84-3 | |

| Record name | 2-(1-Methylpiperidin-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 1 Methylpiperidin 4 Yl Ethanol

The compound 2-(1-methylpiperidin-4-yl)ethanol is a valuable building block in organic synthesis due to the reactivity of its hydroxyl group and the tertiary amine within the piperidine (B6355638) ring. These functional groups allow for a wide range of chemical modifications, leading to the creation of diverse molecular architectures.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment can be made.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their electronic environments, and their proximity to other protons. For 2-(1-Methylpiperidin-4-yl)ethanol, distinct signals would be expected for the protons on the piperidine (B6355638) ring, the N-methyl group, the ethyl side chain, and the hydroxyl group.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| N-CH₃ | ~2.2-2.3 | Singlet (s) |

| Piperidine Ring CH₂ (axial & equatorial) | ~1.2-2.0 and ~2.7-2.9 | Multiplets (m) |

| Piperidine Ring CH | ~1.4-1.6 | Multiplet (m) |

| -CH₂-CH₂OH | ~1.4-1.6 | Multiplet (m) |

| -CH₂-OH | ~3.6-3.7 | Triplet (t) |

| -OH | Variable | Singlet (s) |

This is a predicted table based on typical chemical shifts for similar structural motifs.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (ppm) |

| N-C H₃ | ~46 |

| Piperidine Ring C H₂ | ~55 |

| Piperidine Ring C H | ~35 |

| C H₂-CH₂OH | ~39 |

| -C H₂OH | ~61 |

| Piperidine Ring C H₂ | ~32 |

This is a predicted table based on typical chemical shifts for similar structural motifs.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation

2D NMR experiments are crucial for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically on adjacent carbons. For instance, it would confirm the coupling between the -CH₂- protons of the ethyl group and the neighboring -CH₂OH protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively assign which proton signals correspond to which carbon signals in the ¹H and ¹³C NMR spectra, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, an HMBC spectrum would show a correlation between the N-methyl protons and the adjacent piperidine ring carbons.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique would be used to purify the compound and to confirm its molecular weight. In a typical LC-MS analysis of this compound, the compound would be expected to be detected as its protonated molecule [M+H]⁺, with an m/z (mass-to-charge ratio) of approximately 144.2.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the molecular mass of a compound, which can be used to determine its elemental composition.

Expected HRMS Data:

| Ion | Calculated Exact Mass |

| [C₈H₁₇NO + H]⁺ | 144.1383 |

This calculated value is based on the molecular formula.

The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Key fragmentation pathways would likely involve the loss of the hydroxyl group, cleavage of the ethyl side chain, and fragmentation of the piperidine ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. masterorganicchemistry.com The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups.

The most prominent features would be the absorptions related to the hydroxyl (-OH) group and the carbon-hydrogen (C-H) bonds of the piperidine ring and ethyl chain. The tertiary amine (C-N) and the carbon-oxygen (C-O) single bonds also produce characteristic signals. youtube.com

Key expected vibrational modes include:

O-H Stretch: A strong and characteristically broad absorption band is anticipated in the region of 3200-3600 cm⁻¹. This broadness is a result of intermolecular hydrogen bonding between the hydroxyl groups of different molecules. youtube.com

C-H Stretch: Absorptions corresponding to the stretching of sp³ hybridized C-H bonds are expected to appear just below 3000 cm⁻¹. masterorganicchemistry.com These are typically sharp to medium intensity peaks.

C-O Stretch: The stretching vibration of the C-O bond in the primary alcohol is expected to produce a strong peak in the fingerprint region, typically around 1050-1150 cm⁻¹. nih.gov

C-N Stretch: The stretching of the tertiary amine C-N bonds within the piperidine ring would likely appear as medium to weak bands in the 1000-1250 cm⁻¹ range.

The region below 1500 cm⁻¹ is known as the fingerprint region, containing a complex pattern of peaks from various bending and stretching vibrations that is unique to the molecule. youtube.com

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol (-OH) | O-H Stretch (Hydrogen-bonded) | 3200 - 3600 | Strong, Broad |

| Alkane (C-H) | C-H Stretch | 2850 - 2960 | Strong |

| Alcohol (C-O) | C-O Stretch | 1050 - 1150 | Strong |

| Tertiary Amine (C-N) | C-N Stretch | 1000 - 1250 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions of a molecule by quantifying its absorption of UV or visible light. libretexts.org The absorbing species in a molecule is known as a chromophore. upenn.edu

The structure of this compound consists of an alcohol, a tertiary amine, and alkane-like saturated rings and chains. It lacks traditional chromophores such as conjugated π-systems or aromatic rings, which are responsible for strong absorptions in the 200-800 nm range. libretexts.org The only available electronic transitions are high-energy σ → σ* and n → σ* transitions. upenn.edu

σ → σ Transitions:* These transitions involve exciting an electron from a bonding sigma (σ) orbital to an antibonding sigma (σ*) orbital. They require very high energy and typically occur at wavelengths below 200 nm. libretexts.orgupenn.edu

n → σ Transitions:* These transitions involve promoting a non-bonding electron (from the lone pairs on the oxygen and nitrogen atoms) to an antibonding sigma (σ) orbital. These are of lower energy than σ → σ transitions but still generally occur in the far-UV region, around 175-200 nm for alcohols and amines. upenn.edu

Because these transitions occur at wavelengths that are often inaccessible by standard laboratory UV-Vis spectrophotometers, the compound is expected to be largely transparent in the typical 200-800 nm analytical window. This makes it a suitable solvent for UV-Vis analysis of other compounds. upenn.edu

Table 2: Possible Electronic Transitions in this compound

| Transition Type | Orbitals Involved | Expected Wavelength (λ_max) | Chromophore |

| σ → σ | σ (C-C, C-H) → σ | < 200 nm | Alkane framework |

| n → σ | n (Nitrogen) → σ | ~190-200 nm | Tertiary Amine |

| n → σ | n (Oxygen) → σ | ~175-185 nm | Alcohol |

X-ray Diffraction Studies for Crystalline State Structural Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. This technique can provide highly accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation. mdpi.com

While no specific crystal structure for this compound has been reported in the surveyed literature, studies on related piperidine derivatives consistently show that the six-membered piperidine ring typically adopts a stable chair conformation to minimize steric strain. chemrevlett.commdpi.com

If a single crystal of this compound were analyzed, XRD would elucidate:

Piperidine Ring Conformation: It would confirm the expected chair conformation and provide precise bond angles within the ring.

Substituent Orientation: The analysis would determine whether the methyl group on the nitrogen and the ethanol (B145695) group at the C4 position are in axial or equatorial positions. The equatorial position is generally favored for bulky substituents to reduce steric hindrance.

Intermolecular Interactions: XRD would reveal the nature of the crystal packing, including details of intermolecular hydrogen bonds involving the hydroxyl group, which are crucial in determining the crystal lattice structure. mdpi.com

Table 3: Information Obtainable from a Hypothetical X-ray Diffraction Study

| Structural Parameter | Description | Expected Finding |

| Crystal System & Space Group | The basic repeating unit and symmetry of the crystal lattice. | To be determined by experiment. |

| Unit Cell Dimensions | The lengths and angles of the unit cell (a, b, c, α, β, γ). | To be determined by experiment. |

| Bond Lengths & Angles | Precise distances and angles between all bonded atoms. | Would confirm standard values for C-C, C-H, C-N, C-O bonds. |

| Torsional Angles | Angles defining the conformation of the molecule. | Would define the chair conformation of the piperidine ring. |

| Intermolecular Forces | Identification and geometry of hydrogen bonds and van der Waals forces. | Would show hydrogen bonding network via the -OH group. |

Chiral Chromatography for Enantiomeric Purity Assessment (If Applicable to Chiral Derivatives)

The parent compound, this compound, is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, chiral chromatography, a technique used to separate enantiomers (non-superimposable mirror images), is not applicable to the compound itself. nih.gov

However, this technique would become critically important for the analysis of chiral derivatives of this compound. A chiral center could be introduced through chemical modification, for instance, by substitution at the α-carbon of the ethanol side chain.

In such cases, High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) would be the method of choice for separating the resulting enantiomers. nih.govnih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These complexes have different energies and stabilities, leading to different retention times on the column. sigmaaldrich.com Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and are effective for a broad range of chiral compounds. sigmaaldrich.commdpi.com

Table 4: Common Chiral Stationary Phases (CSPs) for HPLC

| CSP Class | Chiral Selector Example | Typical Mobile Phase | Applications |

| Polysaccharide-based | Cellulose or Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol, Ethanol, Acetonitrile | Broad applicability for many chiral compounds, including those with amine and alcohol groups. nih.gov |

| Protein-based | α1-acid glycoprotein (B1211001) (AGP), Cellobiohydrolase (CBH) | Aqueous buffers, Acetonitrile/Methanol | Separation of chiral drugs, especially basic and acidic compounds. |

| Cyclodextrin-based | β-Cyclodextrin | Reversed-phase (water/acetonitrile/methanol) | Aromatic compounds, compounds capable of inclusion complexation. |

| Pirkle-type (Brush-type) | Dinitrophenyl-L-leucine | Normal-phase (e.g., hexane/ethanol) | Compounds with π-acidic or π-basic groups, amides, esters. |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry, electronic properties, and vibrational frequencies of molecules. For 2-(1-Methylpiperidin-4-yl)ethanol, DFT calculations can predict key structural and electronic parameters.

The process involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) to solve the Schrödinger equation approximately. The output provides the lowest energy conformation of the molecule, detailing bond lengths, bond angles, and dihedral angles. Furthermore, DFT yields crucial electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity. A molecular electrostatic potential (MEP) map can also be generated, which illustrates the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack.

Table 1: Predicted Geometrical and Electronic Parameters for this compound using DFT Note: These values are representative examples of what DFT calculations would yield and are based on typical parameters for similar molecular fragments.

| Parameter | Description | Predicted Value |

|---|---|---|

| C-N Bond Length (ring) | Average length of the carbon-nitrogen bonds within the piperidine (B6355638) ring. | ~1.46 Å |

| C-O Bond Length | Length of the carbon-oxygen bond in the ethanol (B145695) side chain. | ~1.43 Å |

| O-H Bond Length | Length of the oxygen-hydrogen bond of the hydroxyl group. | ~0.97 Å |

| C-N-C Bond Angle (ring) | The angle formed by two carbon atoms and the nitrogen atom in the ring. | ~111.5° |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | ~ -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | ~ 1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical stability. | ~ 7.7 eV |

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can map the conformational landscape of a flexible molecule like this compound. nih.gov

For this compound, the piperidine ring can exist in different conformations, primarily the chair, boat, and twist-boat forms, with the chair conformation being the most stable. The ethanol side chain attached to the ring also has rotational freedom. MD simulations, often performed in a simulated solvent environment like water, can explore how these different parts of the molecule move and interact. mdpi.com The simulation tracks the trajectory of each atom over a set period, providing a dynamic picture of the molecule's behavior. harvard.edu This allows for the identification of the most populated (lowest energy) conformations and the energy barriers between them, offering a deeper understanding of the molecule's flexibility and shape in a realistic setting. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Piperidine-Based Compounds

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used in medicinal chemistry to correlate the chemical structure of compounds with their biological activity. mdpi.com These models are built by finding a mathematical relationship between calculated molecular descriptors of a series of compounds and their experimentally determined activity. nih.gov For piperidine-based compounds, QSAR models are valuable for predicting the biological potency of new derivatives and guiding synthetic efforts. tandfonline.comresearchgate.net

The process involves calculating a wide range of descriptors for a set of piperidine derivatives with known activities. mdpi.com These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Statistical methods, such as Multiple Linear Regression (MLR), are then used to create a predictive model. nih.gov For instance, a QSAR study on piperidine derivatives as Akt1 inhibitors used 3D and 2D autocorrelation descriptors to build a robust model. nih.govtandfonline.com The statistical quality of the model is assessed through various validation metrics to ensure its predictive power. nih.gov

Table 2: Common Molecular Descriptors Used in QSAR Models for Piperidine Derivatives

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | ELUMO (Energy of LUMO) | Relates to the molecule's ability to accept electrons. mdpi.com |

| Steric/Topological | Molar Refractivity (MR) | Relates to molecular volume and polarizability. mdpi.com |

| Topological | Topological Polar Surface Area (TPSA) | Predicts transport properties like membrane permeability. mdpi.com |

| Physicochemical | Log S (Aqueous Solubility) | Indicates the compound's solubility in water. mdpi.com |

| 3D Autocorrelation | 3D-MoRSE Descriptors | Encodes 3D structural information based on electron diffraction. |

Hirshfeld Surface Analysis and Crystal Packing Studies for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.comnih.gov This technique maps the electron distribution of a molecule in a crystal, allowing for the decomposition of the crystal packing into specific types of intermolecular contacts. nih.gov

To perform this analysis, a high-quality crystal structure from X-ray diffraction is required. The Hirshfeld surface is generated, and properties like dnorm (normalized contact distance) are mapped onto it, highlighting regions of close intermolecular contact. researchgate.net Two-dimensional "fingerprint plots" are then generated, which summarize all the intermolecular interactions and provide quantitative percentages for each contact type (e.g., H···H, O···H, N···H). nih.govmdpi.com For this compound, the hydroxyl group (-OH) and the tertiary amine nitrogen are expected to be key players in forming hydrogen bonds (O-H···N or O-H···O), which would likely be significant contributors to the crystal packing.

Table 3: Expected Intermolecular Contacts for this compound from Hirshfeld Surface Analysis Note: The percentages are hypothetical, based on the functional groups present and analysis of similar molecules.

| Contact Type | Description | Expected Contribution |

|---|---|---|

| H···H | Interactions between hydrogen atoms on adjacent molecules. Typically the largest contributor. | ~40-50% |

| O···H / H···O | Represents hydrogen bonding involving the hydroxyl group. | ~15-25% |

| N···H / H···N | Represents hydrogen bonding involving the piperidine nitrogen. | ~5-15% |

| C···H / H···C | Weaker C-H···π or van der Waals interactions. | ~5-10% |

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.gov This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule, such as this compound, and a biological target.

The process involves generating multiple possible conformations of the ligand and placing them within the binding site of the receptor. A scoring function is then used to estimate the strength of the interaction (binding energy) for each pose. The results can identify the most likely binding mode and key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov These insights are crucial for understanding the potential biological role of a compound and for designing more potent and selective analogs.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are highly effective at predicting various spectroscopic parameters. mdpi.com These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

For this compound, DFT calculations can predict:

NMR Spectra: Chemical shifts (¹H and ¹³C) can be calculated and compared to experimental data to aid in signal assignment.

IR Spectra: Vibrational frequencies corresponding to specific bond stretches and bends (e.g., O-H stretch, C-N stretch) can be computed. These calculated frequencies are often scaled by a factor to better match experimental values. nih.gov

UV-Vis Spectra: Electronic transitions can be predicted to help interpret UV-Visible absorption spectra. nih.gov

Comparing the computationally predicted spectrum with the one obtained experimentally serves as a powerful validation of the molecule's structure. Discrepancies can point to incorrect structural assignments or suggest the presence of unexpected intermolecular effects.

Investigation of Biological Activities and Mechanisms of Action of 2 1 Methylpiperidin 4 Yl Ethanol and Its Derivatives

Interaction with Specific Molecular Targets: Enzymes and Receptors

Derivatives of 2-(1-Methylpiperidin-4-yl)ethanol, which feature a piperidine (B6355638) core, have been investigated for their interactions with various enzymes and receptors. The piperidine moiety is a common feature in many biologically active compounds, including drugs targeting monoamine oxidases (MAOs) and cholinesterases. nih.govencyclopedia.pub

Enzyme Inhibition:

Monoamine Oxidase (MAO): Piperidine derivatives have shown potential as MAO inhibitors. For instance, certain piperine (B192125) analogs, which contain a piperidine ring, exhibit inhibitory activity against MAO-B. nih.gov The substitution pattern on the piperidine ring and the nature of the linker between the piperidine and other aromatic moieties significantly influence the inhibitory potency and selectivity. nih.gov Compounds with an electron-donating methyl group can enhance MAO-B inhibition. nih.gov

Cholinesterases: The piperidine group is a key structural component in inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine (B1216132). ajchem-a.com Some piperidine derivatives have demonstrated potent inhibition of these enzymes, with IC50 values in the low nanomolar range. ajchem-a.com

Receptor Binding:

GABAA Receptors: Piperine, an alkaloid containing a piperidine ring, has been shown to modulate γ-aminobutyric acid type A (GABAA) receptors. nih.gov It acts with similar potency on various GABAA receptor subtypes. nih.gov This modulation does not necessitate the presence of a γ2S-subunit, indicating a binding site that likely involves only the α and β subunits. nih.gov

Histamine (B1213489) H3 Receptors: Certain 4-oxypiperidine ethers, which share a structural similarity with this compound derivatives, have demonstrated high affinity for the histamine H3 receptor. nih.gov The protonated nitrogen atom of the piperidine ring is crucial for this interaction, forming a salt bridge with an aspartate residue (Asp114) in the receptor. nih.gov

Sigma Receptors: Chiral nonracemic (piperazin-2-yl)methanol derivatives, which are structurally related to piperidine derivatives, have shown affinity for sigma receptors. nih.gov The presence of an additional phenyl residue on the N-4 substituent was found to be favorable for high sigma-1 receptor affinity. nih.gov

Modulation of Neurotransmitter Systems by Piperidine Scaffolds

The piperidine scaffold is a key element in molecules designed to modulate various neurotransmitter systems, owing to its ability to interact with a range of receptors and transporters. ijnrd.orgnih.gov

Glutamatergic System: Scaffolding proteins at the postsynaptic density are crucial for organizing glutamatergic neurotransmission. nih.gov While direct modulation of glutamate (B1630785) receptors by this compound is not extensively documented, the piperidine scaffold is present in positive allosteric modulators (PAMs) of metabotropic glutamate 2 (mGlu2) receptors. acs.org These PAMs enhance the effect of the endogenous neurotransmitter glutamate. acs.org

Cholinergic System: Piperidine derivatives play a significant role in modulating the cholinergic system by inhibiting acetylcholinesterase (AChE). ajchem-a.comnih.gov This inhibition leads to increased levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease. encyclopedia.pubajchem-a.com Histamine H3 receptor antagonists containing a piperidine moiety can also indirectly modulate the cholinergic system by increasing acetylcholine release. nih.gov

GABAergic System: As mentioned earlier, piperine, a piperidine-containing natural product, modulates GABAA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. nih.gov This interaction can lead to effects such as anxiolysis and anticonvulsant activity. nih.gov

Elucidation of Biological Pathways Influenced by Piperidine Derivatives

The diverse biological activities of piperidine derivatives stem from their ability to influence various biological pathways. nih.gov

Neurotransmitter Metabolism and Signaling: By inhibiting enzymes like MAO and AChE, piperidine derivatives directly impact the metabolic pathways of neurotransmitters such as monoamines and acetylcholine. nih.govajchem-a.com This interference alters neurotransmitter levels and subsequently modulates signaling pathways involved in mood, cognition, and motor control.

Inflammatory Pathways: Some piperidine derivatives have demonstrated anti-inflammatory properties. ijnrd.org For example, certain components found in mulberry leaves, which can contain piperidine alkaloids, have been shown to inhibit leukocyte migration through the MEK/ERK signaling pathway and modulate inflammatory markers like TNF-α and IL-6. researchgate.net

Cancer-Related Pathways: Piperidine derivatives have been investigated for their anticancer potential. encyclopedia.pubajchem-a.com Some have been shown to induce autophagy in cancer cells, while others act as ligands for receptors like the M3 muscarinic acetylcholine receptor (M3R), which is implicated in cancer cell proliferation and metastasis. encyclopedia.pub

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For analogues of this compound, SAR studies have provided valuable insights into the structural requirements for various pharmacological effects.

For instance, in a series of tetrahydroquinoline analogs studied as EPAC inhibitors, the nature and position of functional groups were found to significantly impact their activity. nih.gov Similarly, for piperidine derivatives targeting MAO-B, the presence of an electron-donating group like a methyl group enhances inhibitory activity. nih.gov The length of the alkyl linker between the piperidine ring and other parts of the molecule is also a critical determinant of potency. nih.gov In the context of antidepressant-like activity of organic alcohols and esters, a decrease in the alkyl chain length or the addition of certain functional groups to a phenyl ring led to a significant decline in activity. researchgate.net

In Vitro and In Silico Biological Activity Screening and Evaluation

Modern drug discovery heavily relies on in vitro and in silico methods for the initial screening and evaluation of new chemical entities.

In Vitro Screening:

Antimicrobial Activity: Novel piperidinothiosemicarbazones have been synthesized and evaluated for their antituberculous activity using in vitro assays against Mycobacterium tuberculosis. mdpi.com The results indicated that the type of substituent on the piperidine ring significantly influenced the activity. mdpi.com

Antiproliferative Activity: The antiproliferative properties of newly synthesized piperidine derivatives have been tested against various cancer cell lines, such as MCF-7, T47D, and HeLa. ajchem-a.com These studies help in identifying compounds with potential anticancer effects.

Enzyme Inhibition Assays: The inhibitory activity of piperidine derivatives against enzymes like AChE, BuChE, and MAO is typically determined using in vitro enzymatic assays. nih.govajchem-a.com These assays provide quantitative measures of potency, such as IC50 values. ajchem-a.com

In Silico Screening:

Molecular Docking: This computational technique is used to predict the binding orientation and affinity of a ligand to its target protein. researchgate.netmdpi.com For example, molecular docking studies have been employed to understand the interactions between azasugars (structurally related to piperidines) and their biological targets. researchgate.net

QSAR (Quantitative Structure-Activity Relationship): 2D-QSAR studies have been used to develop models that correlate the structural features of chrysin (B1683763) derivatives with their inhibitory activity against Staphylococcus aureus. researchgate.net

ADME/Tox Prediction: In silico tools are used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. researchgate.netmdpi.com

Investigation of Receptor Binding Affinities and Selectivity

Determining the binding affinities and selectivity of compounds for their molecular targets is a cornerstone of pharmacological research.

Radioligand Binding Assays: This technique is widely used to determine the affinity of a test compound for a specific receptor. nih.gov For example, the receptor affinities of chiral (piperazin-2-yl)methanol derivatives for sigma-1 and sigma-2 receptors were determined using radioligand binding studies with [3H]-labeled ligands. nih.gov

Selectivity Profiling: It is crucial to assess the selectivity of a compound by testing its affinity against a panel of different receptors. For instance, a p-methoxybenzyl substituted piperazine (B1678402) derivative showed high affinity for the sigma-1 receptor with good selectivity over sigma-2, NMDA, kappa-opioid, and mu-opioid receptors. nih.gov Similarly, certain glutamic acid analogs demonstrated high affinity and selectivity for the GluR5 receptor compared to the GluR2 receptor. nih.gov

Role of Structural Features (e.g., Piperidine Ring, N-Methyl Group, Alkyl Chain) in Biological Recognition and Activity

The specific structural components of this compound and its derivatives play distinct roles in their biological activity.

Piperidine Ring: The piperidine ring serves as a versatile scaffold that provides a three-dimensional framework for orienting other functional groups to interact with biological targets. ijnrd.orgencyclopedia.pub Its conformational flexibility allows it to adopt optimal geometries for binding. The basic nitrogen atom within the piperidine ring is often crucial for interactions, such as forming salt bridges with acidic residues in receptor binding pockets. nih.gov In some cases, the absence of the piperidine ring leads to a loss of activity. acs.org

N-Methyl Group: The N-methyl group on the piperidine ring can influence the compound's basicity, lipophilicity, and steric profile. Substitution at this position can significantly impact biological activity. For example, in the case of MAO-B inhibitors, substitution with an electron-donating methyl group can enhance potency. nih.gov

Alkyl Chain: The alkyl chain, in this case, the ethanol (B145695) group, can affect the molecule's solubility and provide additional points of interaction, such as hydrogen bonding, with the target. The length and nature of the alkyl linker between the piperidine ring and other pharmacophoric elements are often critical for optimal activity. nih.gov For instance, for MAO-B inhibitory activity, a linker of 2-5 carbons is considered optimal. nih.gov

Investigation of this compound: Literature Search Results

A comprehensive search of scientific literature and patent databases was conducted to identify studies related to the biological activities and mechanisms of action of this compound and its derivatives, with a specific focus on their potential application as chemical probes for biological systems.

The investigation sought to uncover research detailing the use of this compound or its direct chemical modifications as tools for studying biological targets, such as receptors or enzymes, through techniques like fluorescent labeling, positron emission tomography (PET) imaging, or affinity purification.

Despite a thorough search, no publicly available research was found that specifically describes the development or application of this compound or its derivatives as chemical probes. The existing information is primarily limited to chemical supplier databases, which provide basic details on the compound's physical and chemical properties. There is a notable absence of studies in peer-reviewed journals or patent literature that explore its utility in probing biological systems.

Therefore, the requested article section, "5.8. Exploration of Potential as Chemical Probes for Biological Systems," including detailed research findings and data tables, cannot be generated at this time due to the lack of available scientific data.

Advanced Research Applications and Future Directions in Piperidine Chemistry

Utility as a Key Building Block and Intermediate in Complex Organic Synthesis

2-(1-Methylpiperidin-4-yl)ethanol serves as a valuable bifunctional building block in organic synthesis. nih.govcymitquimica.com Its structure incorporates both a tertiary amine and a primary alcohol, offering two distinct points for chemical modification. The nitrogen atom can undergo reactions such as alkylation and acylation, while the hydroxyl group can be transformed through esterification, etherification, or oxidation. This dual reactivity allows for the construction of more elaborate molecular architectures.

The piperidine (B6355638) ring itself provides a three-dimensional scaffold that is highly sought after in medicinal chemistry for its ability to orient substituents in specific spatial arrangements, facilitating interactions with biological targets. The 1-methyl group influences the conformational dynamics of the piperidine ring, which can be a critical factor in the biological activity of the final compound.

Table 1: Key Reactions Utilizing this compound as a Building Block

| Reaction Type | Reagent/Catalyst | Product Type |

| Esterification | Carboxylic Acid/Acid Chloride | Piperidine-containing esters |

| Etherification | Alkyl Halide/Base | Piperidine-containing ethers |

| Oxidation | Oxidizing Agent (e.g., PCC, Swern) | Piperidine-containing aldehydes/carboxylic acids |

| N-Alkylation | Alkyl Halide | Quaternary ammonium (B1175870) salts |

The strategic placement of the ethanol (B145695) group at the 4-position of the piperidine ring is also significant. This substitution pattern avoids the alpha-position to the nitrogen, which can sometimes lead to undesired side reactions. Its utility as an intermediate is highlighted in the synthesis of more complex pharmaceutical agents where the piperidine unit is a core structural element. researchgate.net

Rational Design and Development of Novel Piperidine-Based Scaffolds for Research Purposes

The development of novel molecular scaffolds is a central theme in modern drug discovery. The inherent structural features of this compound make it an attractive starting point for the rational design of new piperidine-based scaffolds. nih.gov By systematically modifying the ethanol side chain and exploring different substituents on the piperidine ring, chemists can generate libraries of diverse compounds for biological screening.

For instance, the hydroxyl group can be used as a handle to attach various pharmacophores or to link the piperidine core to other molecular fragments, leading to the creation of hybrid molecules with potentially novel biological activities. The tertiary amine provides a basic center that can be crucial for receptor binding or for modulating the physicochemical properties of the molecule, such as solubility and lipophilicity.

Recent advances in computational chemistry and molecular modeling can be employed to guide the design of these new scaffolds, predicting their binding affinities to specific biological targets and helping to prioritize synthetic efforts. This synergy between computational design and synthetic chemistry accelerates the discovery of new research tools and potential therapeutic agents.

Application in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry has revolutionized the process of drug discovery by enabling the rapid synthesis of large numbers of compounds. springernature.com The properties of this compound make it well-suited for use in combinatorial library synthesis. nih.gov Its bifunctionality allows for a "two-point" diversification strategy, where different building blocks can be introduced at both the alcohol and the piperidine nitrogen.

Flow chemistry, an enabling technology that offers precise control over reaction conditions and allows for rapid optimization, is increasingly being used for the synthesis of compound libraries. nih.gov The synthesis of molecules with piperidine cores has been successfully demonstrated using flow chemistry techniques, which can lead to higher yields, reduced reaction times, and improved safety profiles, especially when handling reactive intermediates. nih.govresearchgate.net This approach is particularly advantageous for creating large and diverse libraries of piperidine-based compounds for high-throughput screening.

Implementation of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. mdpi.comrsc.org The synthesis of piperidine derivatives, including this compound, is an area where green chemistry approaches can be effectively applied.

Traditional methods for piperidine synthesis can sometimes involve harsh reagents and generate significant waste. Green alternatives focus on the use of more environmentally benign solvents, catalysts, and reaction conditions. mdpi.com For example, catalytic hydrogenation of the corresponding pyridine (B92270) derivative is a common and relatively clean method for producing piperidines. nih.gov

Recent research has explored the use of biocatalysis, where enzymes are used to perform chemical transformations with high selectivity and under mild conditions. mdpi.com Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. mdpi.com The development of solvent-free or water-based synthetic routes for piperidine derivatives is also an active area of research. ajchem-a.com While specific green synthesis protocols for this compound are not extensively documented in the provided results, the general trends in piperidine chemistry point towards a growing emphasis on sustainable synthetic methods.

Emerging Trends and Methodologies in the Field of Piperidine Chemistry

The field of piperidine chemistry is constantly evolving, with new synthetic methodologies and strategies being developed to access novel and complex piperidine structures. One significant trend is the development of more efficient and selective C-H functionalization reactions, which allow for the direct modification of the piperidine ring without the need for pre-functionalized starting materials. news-medical.netmedhealthreview.comground.news

Another emerging area is the use of photoredox catalysis and electrochemistry to drive novel transformations in piperidine synthesis. These methods can often proceed under mild conditions and offer unique reactivity patterns. The combination of biocatalysis with traditional chemical catalysis is also gaining traction, providing powerful tools for the stereoselective synthesis of chiral piperidine derivatives. news-medical.netmedhealthreview.com

These new methodologies are expanding the accessible chemical space for piperidine-containing molecules and will undoubtedly be applied to the synthesis and modification of compounds like this compound in the future.

Future Research Avenues and Unexplored Areas for this compound

While this compound has demonstrated its value as a synthetic building block, there are still several unexplored avenues for future research. A systematic exploration of its pharmacological properties could uncover novel biological activities. Given the prevalence of the piperidine scaffold in central nervous system (CNS) active drugs, investigating the potential neurological effects of this compound and its derivatives could be a fruitful area of research.

Furthermore, the incorporation of this compound into more complex drug delivery systems or as a ligand for metal complexes in catalysis are areas that warrant investigation. The development of derivatives with tailored physicochemical properties for specific applications, such as improved bioavailability or targeted delivery, is another promising direction.

The synthesis and evaluation of isotopically labeled versions of this compound could also be valuable for mechanistic studies in both chemical and biological systems. As synthetic methodologies continue to advance, the full potential of this versatile piperidine derivative is yet to be realized.

Q & A

Q. What are the optimal synthetic routes for 2-(1-Methylpiperidin-4-yl)ethanol, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves alkylation of piperidine derivatives followed by reduction. A validated route includes:

- Step 1: Alkylation of 1-methylpiperidine with ethylene oxide or a halide derivative under basic conditions (e.g., NaH/KCO) to form the intermediate.

- Step 2: Reduction of the ketone or ester intermediate using NaBH or LiAlH to yield the ethanol derivative .

Optimization involves varying solvent polarity (e.g., THF vs. DMF), temperature (60–80°C), and catalyst loading. For reproducibility, monitor reaction progress via TLC (silica gel, 4:6 methanol:DCM) and isolate via column chromatography .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm the piperidine ring (δ 2.3–3.1 ppm for methyl-piperidine protons) and ethanol group (δ 3.6–3.8 ppm for -CHOH).

- X-ray Crystallography: Single-crystal diffraction using SHELX software resolves stereochemistry and hydrogen-bonding networks. SHELXL refinement is critical for handling twinned crystals or high-resolution data .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (CHNO, theoretical 143.13 g/mol) and fragmentation patterns .

Q. How is this compound utilized as a building block in drug discovery research?

Methodological Answer: The piperidine-ethanol scaffold serves as a precursor for:

- Neuroactive Agents: Functionalization at the hydroxyl group (e.g., esterification) enhances blood-brain barrier penetration.

- Kinase Inhibitors: Coupling with fluoropyridines or benzimidazoles via Mitsunobu reactions targets ATP-binding pockets .

For SAR studies, derivatives are screened against receptor-binding assays (e.g., serotonin receptors) to evaluate affinity (K values) .

Q. What are the key physicochemical properties influencing its solubility and stability?

Methodological Answer:

- LogP: Calculated ~0.8 (moderate lipophilicity), favoring aqueous solubility at physiological pH.

- Hydrogen Bonding: The hydroxyl group contributes to hygroscopicity; store under inert gas to prevent oxidation.

- pKa: The piperidine nitrogen (pKa ~9.5) protonates in acidic conditions, enhancing water solubility. Stability studies (HPLC at 25°C/40°C) show degradation <5% over 6 months when stored at -20°C .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation.

- Spill Management: Neutralize with 5% acetic acid and absorb with vermiculite.

- Waste Disposal: Incinerate in a licensed facility (UN 3082). Acute toxicity (LD >2000 mg/kg in rats) suggests moderate risk, but prolonged exposure may cause neurotoxicity .

Advanced Research Questions

Q. How do structural modifications at the piperidine N-methyl or ethanol positions affect biological activity in SAR studies?

Methodological Answer:

- N-Methyl Replacement: Ethyl or cyclopentyl substituents increase steric bulk, reducing binding to G-protein-coupled receptors (e.g., 5-HT) but enhancing selectivity for dopamine transporters .

- Ethanol Chain Elongation: Propanol derivatives show 3-fold lower EC in kinase inhibition assays due to altered hydrogen-bonding geometry .

Use molecular docking (AutoDock Vina) to predict binding poses and validate via isothermal titration calorimetry (ITC) .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?

Methodological Answer:

- Cross-Validation: Compare H NMR (solution state) with X-ray (solid state) to identify conformational flexibility.

- Dynamic NMR: Variable-temperature NMR (VT-NMR) detects rotameric equilibria in the ethanol side chain.

- DFT Calculations: Optimize geometry using Gaussian09 and overlay with crystallographic data to reconcile discrepancies .

Q. What computational approaches predict the reactivity of this compound in novel synthetic applications?

Methodological Answer:

- DFT Studies: Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites (e.g., hydroxyl oxygen).

- MD Simulations: Simulate solvation effects in DMSO/water mixtures to optimize SN2 reaction conditions.

- Machine Learning: Train models on PubChem data to forecast regioselectivity in cross-coupling reactions .

Q. What advanced analytical methods are required to study its interactions in complex biological systems?

Methodological Answer:

- Cryo-EM: Resolve binding to membrane proteins (e.g., GPCRs) at 2–3 Å resolution.

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (k/k) with immobilized receptors.

- Metabolomics: Use LC-HRMS to track metabolic stability in liver microsome assays .

Q. How does the compound contribute to material science innovations, such as polymer synthesis or surface modification?

Methodological Answer:

- Coordination Chemistry: Chelate transition metals (e.g., Cu) via the ethanol and piperidine groups to synthesize MOFs for gas storage.

- Polymer Functionalization: Graft onto polyesters via Mitsunobu reactions to enhance hydrophilicity.

- Surface Coating: Self-assemble monolayers on gold surfaces (AFM validation) for biosensor applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.